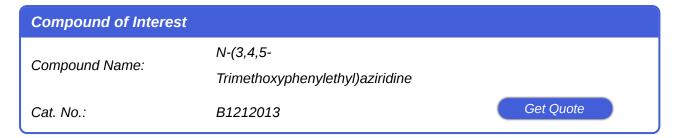


N-(3,4,5-Trimethoxyphenylethyl)aziridine: A Versatile Building Block in Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a valuable synthetic intermediate, combining the pharmacologically significant 3,4,5-trimethoxyphenylethyl moiety, found in compounds like mescaline, with the reactive aziridine ring. This unique structure makes it a versatile building block for the synthesis of a diverse range of nitrogen-containing molecules with potential applications in medicinal chemistry and drug development. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to functionalized phenethylamines.

Application Notes

The primary utility of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** in organic synthesis lies in its role as a precursor to various bioactive compounds. Its applications span from the synthesis of mescaline analogs for neuropharmacological studies to the development of novel anticancer agents.

1. Synthesis of Mescaline Analogs and Neuropharmacological Probes:



The 3,4,5-trimethoxyphenylethyl scaffold is the core structure of the psychoactive compound mescaline. **N-(3,4,5-Trimethoxyphenylethyl)aziridine** serves as a key intermediate for the synthesis of mescaline analogs with modified properties. Ring-opening of the aziridine with various nucleophiles allows for the introduction of diverse functional groups at the β-position of the ethylamine side chain. These analogs are valuable tools for studying the structure-activity relationships of hallucinogenic phenethylamines and for developing probes to investigate their interactions with neurotransmitter receptors. Studies have shown that **N-(3,4,5-trimethoxyphenylethyl)aziridine** itself exhibits effects on the central nervous system, albeit less pronounced than mescaline, impacting spatial orientation in animal models.

2. Development of Anticancer Agents:

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural and synthetic anticancer agents, such as combretastatin A-4 and podophyllotoxin. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. By incorporating this "trimethoxy" motif, derivatives of N-(3,4,5-Trimethoxyphenylethyl)aziridine are promising candidates for the development of novel chemotherapeutics. The aziridine moiety itself is found in numerous antitumor agents and can act as an alkylating agent or be further functionalized to enhance biological activity.

3. Versatile Intermediate for Amine Synthesis:

The high reactivity of the aziridine ring, driven by ring strain, allows for facile and often regioselective ring-opening reactions with a wide array of nucleophiles, including organometallics (e.g., organocuprates), hydrides, halides, and heteroatom nucleophiles (O, N, S). This reactivity makes **N-(3,4,5-Trimethoxyphenylethyl)aziridine** a valuable precursor for the synthesis of complex, substituted 1,2-diamines and β-amino alcohols, which are important structural motifs in many biologically active molecules.

Quantitative Data

The following table summarizes representative yields for the ring-opening reactions of N-aryl and N-alkyl aziridines with various nucleophiles, demonstrating the synthetic utility of this class of compounds. While specific data for **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is not extensively reported, these examples provide a strong indication of its expected reactivity.



Aziridine Substrate	Nucleophile/Reage nt	Product Type	Yield (%)
N-Tosyl-2- phenylaziridine	Me ₂ CuLi	β-Methyl-N- tosylphenethylamine	85
N-Benzyl-2- methylaziridine	PhMgBr/Cul	N-Benzyl-1- phenylpropan-2-amine	78
N-Boc-aziridine	NaN₃	2-Azido-N-Boc- ethylamine	95
N-Phenylethylaziridine	LiAlH4	N- Phenylethanolamine	92

Spectroscopic Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine:

Property	Data	
Molecular Formula	C13H19NO3	
Molecular Weight	237.29 g/mol	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 6.42 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.45 (t, J=7.2 Hz, 2H), 1.65 (s, 4H)	
¹³ C NMR (CDCl₃, 100 MHz)	δ 153.3, 136.2, 134.8, 105.2, 60.9, 56.1, 40.2, 35.8, 28.5	
Mass Spectrum (EI)	m/z 237 (M+), 222, 194, 181, 168	

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** and its subsequent application in a representative ring-opening reaction.

Protocol 1: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

Methodological & Application





This protocol is based on the well-established Wenker synthesis, which involves the conversion of a β -amino alcohol to an aziridine. The required precursor, 2-(3,4,5-trimethoxyphenylethylamino)ethanol, can be synthesized from the commercially available 3,4,5-trimethoxyphenethylamine (mescaline).

Step 1a: Synthesis of 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol

- Materials:
 - 3,4,5-Trimethoxyphenethylamine (1.0 eq)
 - 2-Bromoethanol (1.1 eq)
 - Potassium carbonate (K₂CO₃) (2.5 eq)
 - Acetonitrile (CH₃CN)
 - Ethyl acetate (EtOAc)
 - Brine
 - Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
- Add 2-bromoethanol (1.1 eq) dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting amine is consumed (typically 12-24 hours).
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol.

Step 1b: Cyclization to **N-(3,4,5-Trimethoxyphenylethyl)aziridine** (Modified Wenker Synthesis)

Materials:

- 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol (1.0 eq)
- Chlorosulfonic acid (CISO₃H) (1.1 eq)
- Chloroform (CHCl₃)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol (1.0 eq) in chloroform and cool the solution to 0 °C in an ice bath.
- Slowly add chlorosulfonic acid (1.1 eq) dropwise while maintaining the temperature at 0
 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the sulfate ester intermediate.
- Carefully pour the reaction mixture into a vigorously stirring, ice-cold solution of sodium hydroxide (e.g., 10 M).
- Continue stirring for 1-2 hours at room temperature to effect the cyclization.



- Extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,4,5-Trimethoxyphenylethyl)aziridine.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Ring-Opening of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** with an Organocuprate

This protocol describes a representative application of the title compound as a building block, demonstrating the regioselective ring-opening with a Gilman reagent to form a new carbon-carbon bond.

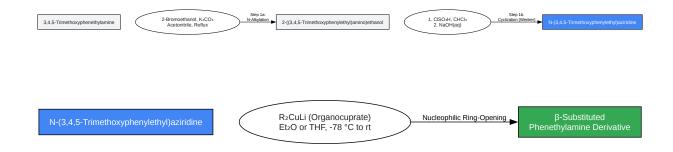
- Materials:
 - N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq)
 - Copper(I) iodide (CuI) (1.1 eq)
 - Methyl lithium (MeLi) or other organolithium reagent (2.2 eq)
 - Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Ethyl acetate (EtOAc)
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether or THF.
 - Cool the suspension to 0 °C and add the organolithium reagent (e.g., methyl lithium, 2.2 eq) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will



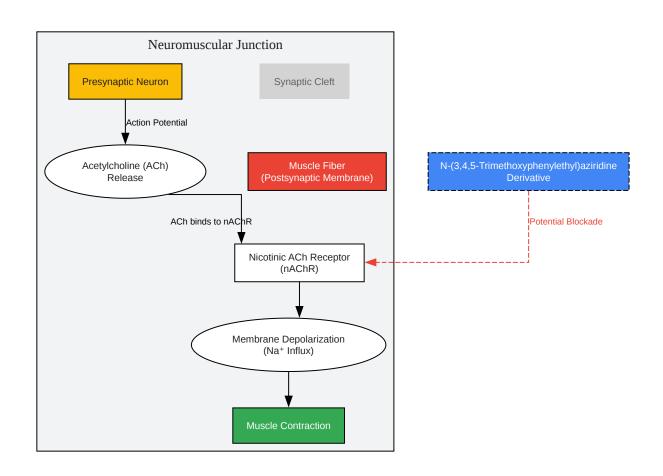
typically change color.

- After stirring for 30 minutes at 0 °C, cool the mixture to -78 °C (dry ice/acetone bath).
- Add a solution of N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq) in the same anhydrous solvent dropwise.
- Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature overnight.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting N-(3,4,5-trimethoxyphenylethyl)propan-2-amine derivative by column chromatography.

Visualizations







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